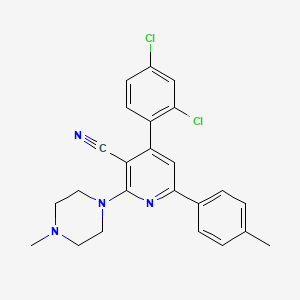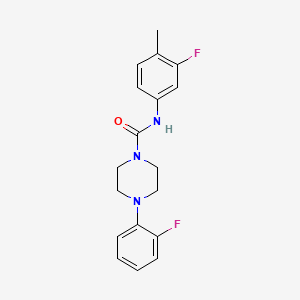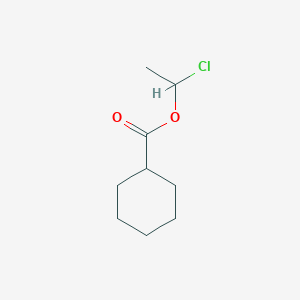![molecular formula C13H18N2O3 B2756318 N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide CAS No. 2094882-75-2](/img/structure/B2756318.png)
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide, also known as MAFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. MAFP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the endocannabinoid system and related pathways.
Mechanism of Action
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide inhibits FAAH by irreversibly binding to the enzyme's active site, preventing it from breaking down endocannabinoids. This leads to increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a range of physiological effects.
Biochemical and Physiological Effects:
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the activation of cannabinoid receptors by endocannabinoids such as anandamide and 2-AG.
Advantages and Limitations for Lab Experiments
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide has several advantages as a research tool, including its high potency and selectivity for FAAH inhibition. However, it also has some limitations, including its irreversible binding to FAAH and its potential for off-target effects. Additionally, N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide is not suitable for use in vivo due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for research involving N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide. One area of interest is the development of more selective FAAH inhibitors that do not have off-target effects. Another area of interest is the investigation of the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide could be used to investigate the role of endocannabinoids in the regulation of immune function and inflammation.
Synthesis Methods
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide can be synthesized using a variety of methods, but the most commonly used approach involves the reaction of 2-furancarboxaldehyde with morpholine and propargyl bromide, followed by reduction with sodium borohydride. This method yields N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide with high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
N-({5-[(morpholin-4-yl)methyl]furan-2-yl}methyl)prop-2-enamide has been used extensively in scientific research, particularly in the field of endocannabinoid pharmacology. It has been shown to inhibit FAAH activity in vitro and in vivo, leading to increased levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This has been useful in investigating the role of the endocannabinoid system in a range of physiological processes, including pain, inflammation, appetite, and mood.
properties
IUPAC Name |
N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-13(16)14-9-11-3-4-12(18-11)10-15-5-7-17-8-6-15/h2-4H,1,5-10H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAISLPUBOTMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(O1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756237.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B2756238.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2756240.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2756241.png)


![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2756247.png)
![N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride](/img/structure/B2756249.png)

![3-[3-(3-chlorophenyl)-4-(2,2-dicyanoeth-1-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2756251.png)
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2756252.png)

